molecular formula C15H17F2N3O2S2 B15121188 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole

Cat. No.: B15121188
M. Wt: 373.4 g/mol
InChI Key: CWWIYRMDVZHWMC-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with difluoro groups and a diazepane ring attached via a cyclopropanesulfonyl linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation may involve the reaction of a benzothiazole derivative with a diazepane precursor in the presence of cyclopropanesulfonyl chloride . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfonyl derivatives.

    Substitution: Amino or thiol-substituted benzothiazoles.

Scientific Research Applications

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating receptor activity or signaling cascades. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole
  • **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole

Uniqueness

Compared to its analogs, 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-difluoro-1,3-benzothiazole stands out due to the presence of difluoro groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for applications requiring robust chemical properties and specific reactivity profiles.

Properties

Molecular Formula

C15H17F2N3O2S2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4,6-difluoro-1,3-benzothiazole

InChI

InChI=1S/C15H17F2N3O2S2/c16-10-8-12(17)14-13(9-10)23-15(18-14)19-4-1-5-20(7-6-19)24(21,22)11-2-3-11/h8-9,11H,1-7H2

InChI Key

CWWIYRMDVZHWMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(C=C(C=C4S3)F)F

Origin of Product

United States

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